6-Ethoxyquinoline-2-carboxylic acid

Description

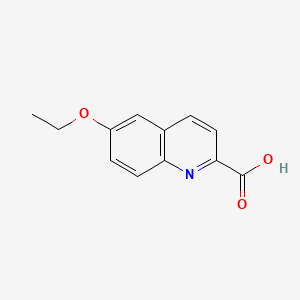

6-Ethoxyquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an ethoxy group (-OC₂H₅) at position 6 and a carboxylic acid (-COOH) at position 2. The quinoline core’s conjugated π-system enables electron-rich interactions, making it valuable in organic electronics and pharmaceutical design . The carboxylic acid group facilitates further derivatization, such as esterification or amide formation, enhancing its utility as a synthetic intermediate . Its applications span pharmaceuticals, materials science, and fine chemical production, as highlighted by companies offering custom synthesis and API development .

Properties

CAS No. |

104116-70-3 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.224 |

IUPAC Name |

6-ethoxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-9-4-6-10-8(7-9)3-5-11(13-10)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

InChI Key |

XDFMALMAIWXTNC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

Synonyms |

Quinaldic acid, 6-ethoxy- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Methoxyquinoline Derivatives

- Example: Methyl 6-methoxy-2-arylquinoline-4-carboxylate ().

- Methoxy derivatives are studied as P-glycoprotein inhibitors, suggesting ethoxy analogs may exhibit modified bioactivity due to increased steric bulk and lipophilicity .

6-Hydroxyquinoline-2-carboxylic Acid

- Synthesis: Prepared via demethylation of 6-methoxyquinoline using oxidizing agents like 3-chlorobenzoperoxoic acid .

- Key Differences : The hydroxyl (-OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to ethoxy derivatives .

6-Chloro Substituents

- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().

- Key Differences: Chloro (-Cl) is electron-withdrawing, reducing electron density in the quinoline ring. This contrasts with ethoxy’s electron-donating nature, which may enhance π-π stacking in organic electronics .

6-Sulfamoyl Derivatives

- Example: 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid ().

Carboxylic Acid Position Variations

Position 4 Carboxylic Acid

- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().

- Impact: Position 4 carboxylic acid may reduce conjugation with the quinoline ring compared to position 2, affecting electronic properties and intermolecular interactions .

Position 3 Carboxylic Acid

- Example: 6-Chloro-2-methylquinoline-3-carboxylic acid ().

- Impact : Alters acidity (pKa) and derivative formation pathways, influencing biological activity and synthetic utility .

Multi-Substituted Derivatives

4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid () features alkoxy groups at positions 4, 6, and 7, enhancing lipophilicity and steric complexity. This contrasts with the simpler substitution pattern of 6-ethoxy-2-carboxylic acid, which may prioritize synthetic accessibility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.